REACTION_CXSMILES
|
N(C(OC(C)C)=O)=NC(OC(C)C)=O.O[CH2:16][CH2:17][N:18]([CH3:32])[CH2:19][C:20]([NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([N+:29]([O-:31])=[O:30])[CH:24]=1)=O.C(P(CCCC)CCCC)CCC.Cl>CCOC(C)=O>[CH3:32][N:18]1[CH2:19][CH2:20][N:22]([C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([N+:29]([O-:31])=[O:30])[CH:24]=2)[CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
51.4 mmol
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
N2-(2-hydroxyethyl)-N2-methyl-N1-(3-nitrophenyl)glycinamide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCCN(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 25° C. and 30° C
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C. for 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |